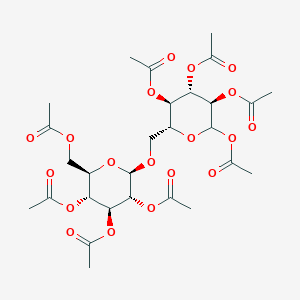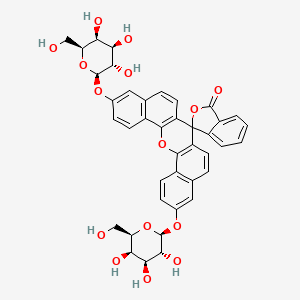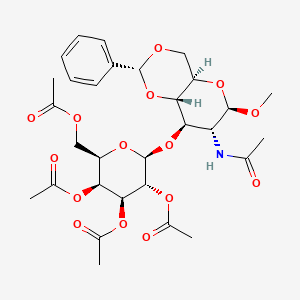
D,L-Sulforaphane L-cysteine
Descripción general
Descripción
D,L-Sulforaphane L-cysteine: is a conjugated metabolite of sulforaphane and L-cysteine. It is classified as an antitumor agent and is known for its potential antioxidative activity . This compound is a part of the isothiocyanate family, which is commonly found in cruciferous vegetables like broccoli, cabbage, and kale .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D,L-Sulforaphane L-cysteine can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . The reaction involves the cleavage of the thioglucoside linkage in glucoraphanin to produce sulforaphane, which is then conjugated with L-cysteine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucoraphanin from broccoli sprouts, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . The process is optimized to maintain the stability and bioactivity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: D,L-Sulforaphane L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which retain the biological activity of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D,L-Sulforaphane L-cysteine is used as a model compound to study the reactivity of isothiocyanates and their conjugates .
Biology: In biological research, it is used to investigate the antioxidative and antitumor properties of isothiocyanates .
Medicine: Medically, this compound is explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, it is used in the formulation of dietary supplements and functional foods aimed at providing antioxidative benefits .
Mecanismo De Acción
D,L-Sulforaphane L-cysteine exerts its effects primarily through the induction of phase II detoxification enzymes by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This leads to the detoxification of carcinogens and protection against oxidative stress . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle in the G2/M and G1 phases .
Comparación Con Compuestos Similares
Sulforaphane: A natural isothiocyanate with similar antioxidative and antitumor properties.
Phenethyl Isothiocyanate: Another isothiocyanate known for its anticancer effects.
Benzyl Isothiocyanate: Exhibits strong anticancer activity by inhibiting the Akt/MAPK pathways.
Uniqueness: D,L-Sulforaphane L-cysteine is unique due to its conjugation with L-cysteine, which enhances its stability and bioavailability compared to other isothiocyanates .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-ISJKBYAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)




![Butanoic acid,2-[(2-nitrophenyl)methylene]-3-oxo-, 2-(acetyloxy)-2-methylpropyl ester](/img/structure/B8083005.png)
![(3aS,5R,6R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8083008.png)




![1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride](/img/structure/B8083032.png)


